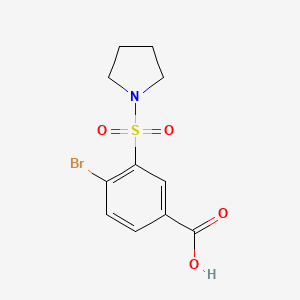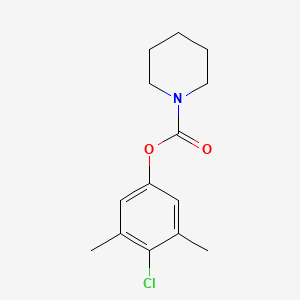
S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate, commonly known as Mecarbinate, is a chemical compound that belongs to the family of carbamates. It is a white crystalline solid that is widely used in scientific research for its various applications.
Wirkmechanismus
Mecarbinate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which results in the overstimulation of the nervous system and ultimately leads to the death of the pest or insect.
Biochemical and Physiological Effects:
Mecarbinate has been shown to have various biochemical and physiological effects. It has been shown to cause oxidative stress, disrupt the endocrine system, and affect the immune system. It has also been shown to have neurotoxic effects and can cause damage to the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Mecarbinate has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also easy to synthesize and has a long shelf life. However, there are some limitations to its use in lab experiments. Mecarbinate is a toxic compound, and proper safety precautions must be taken when handling it. It is also a relatively unstable compound and can degrade over time.
Zukünftige Richtungen
There are several future directions for the use of Mecarbinate in scientific research. One area of research is the development of new pesticides and herbicides that are more effective and environmentally friendly. Another area of research is the development of new pharmaceuticals that target the nervous system. Finally, there is a need for more research into the biochemical and physiological effects of Mecarbinate to better understand its potential impact on human health and the environment.
Conclusion:
In conclusion, Mecarbinate is a chemical compound that has many scientific research applications. It is primarily used as a pesticide and herbicide and is also used in the synthesis of other chemical compounds. Mecarbinate works by inhibiting the activity of acetylcholinesterase and has various biochemical and physiological effects. While it has several advantages for lab experiments, there are also some limitations to its use. There are several future directions for the use of Mecarbinate in scientific research, including the development of new pesticides and herbicides and the development of new pharmaceuticals.
Synthesemethoden
Mecarbinate can be synthesized by the reaction of 4-methylphenol with ethyl chloroformate in the presence of pyridine. The resulting product is then reacted with 4-chlorophenol in the presence of sodium hydride to obtain S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate.
Wissenschaftliche Forschungsanwendungen
Mecarbinate has been extensively used in scientific research for its various applications. It is primarily used as a pesticide to control pests and insects. It is also used as a herbicide to control weeds. Mecarbinate is also used in the synthesis of other chemical compounds, such as pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
S-(4-methylphenyl) 2-(4-chlorophenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c1-11-2-8-14(9-3-11)19-15(17)10-18-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLMFLKMORXACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-methylphenyl) (4-chlorophenoxy)ethanethioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)


![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)






![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5795967.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5795974.png)
![2,5-dichloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5795976.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5795979.png)